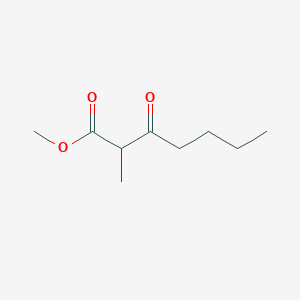

Methyl 2-methyl-3-oxoheptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-5-6-8(10)7(2)9(11)12-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYHSLZZCNJJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2-methyl-3-oxoheptanoate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to Methyl 2-methyl-3-oxoheptanoate, a β-keto ester with significant potential as a versatile building block in organic synthesis. Targeting an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver a field-proven perspective on the synthesis. We will explore the strategic rationale behind the chosen methodology, delve into the mechanistic intricacies of the core reaction, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The synthesis is grounded in the principles of the Claisen condensation, specifically the directed acylation of a pre-formed ester enolate, a powerful strategy for controlled carbon-carbon bond formation.

Introduction and Strategic Importance

Methyl 2-methyl-3-oxoheptanoate is a member of the β-keto ester family, a class of compounds renowned for its synthetic utility. The unique structural motif, featuring a ketone and an ester in a 1,3-relationship, imparts a rich and versatile reactivity profile. The acidic α-proton situated between the two carbonyl groups allows for facile enolate formation, enabling a wide array of subsequent alkylation and acylation reactions. This reactivity makes β-keto esters like the target molecule invaluable intermediates for constructing complex molecular architectures.

While direct applications of Methyl 2-methyl-3-oxoheptanoate are not extensively documented in public literature, its structural analogues serve as crucial intermediates in diverse fields. For instance, related β-keto esters are key components in the synthesis of pharmaceuticals, agrochemicals, and are used as flavoring agents in the food and fragrance industries.[1][2] The ethyl ester of the closely related 2-methyl-3-oxopentanoic acid is a known fragrance ingredient, and the methyl ester is a critical intermediate in the total synthesis of the antiproliferative natural product (+)-R-aureothin.[3] This precedent underscores the potential of Methyl 2-methyl-3-oxoheptanoate as a valuable scaffold for the discovery and development of novel chemical entities.

This guide presents a definitive method for its synthesis via a directed crossed-Claisen type reaction, focusing on the acylation of a lithium enolate. This approach offers superior control and efficiency compared to traditional equilibrium-driven Claisen condensations.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, Methyl 2-methyl-3-oxoheptanoate, is a β-keto ester. The most powerful and direct method for the formation of the core carbon-carbon bond in such structures is the Claisen condensation or a related acylation reaction.[4][5][6]

A retrosynthetic disconnection across the C2-C3 bond (the α-β bond relative to the ester) reveals two logical precursor fragments: a methyl propanoate-derived enolate (the nucleophile) and a pentanoyl group (the electrophile).

Caption: Experimental workflow for the directed synthesis.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials before proceeding to the workup and purification stages.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous techniques are critical. LDA is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere. Pentanoyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials and Reagents:

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Methyl propanoate, freshly distilled from CaH₂

-

Pentanoyl chloride, distilled

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

LDA Preparation (In situ):

-

To an oven-dried, three-necked flask under an inert atmosphere (Argon), add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe while maintaining the temperature below -70 °C.

-

Stir the resulting clear, colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation:

-

In a separate flask, prepare a solution of freshly distilled methyl propanoate (1.0 eq) in anhydrous THF (20 mL).

-

Add the methyl propanoate solution dropwise via syringe to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete and quantitative formation of the lithium enolate.

-

-

Acylation:

-

Add freshly distilled pentanoyl chloride (1.0 eq) dropwise to the enolate solution at -78 °C. A white precipitate (LiCl) may form.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) to confirm the disappearance of the methyl propanoate starting material.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure Methyl 2-methyl-3-oxoheptanoate.

-

Data Presentation and Characterization

The following table summarizes the key parameters for the synthesis. Yields for this type of directed acylation are typically high.

| Parameter | Value / Description | Rationale |

| Nucleophile | Methyl Propanoate | Provides the C1-C2 and methyl ester backbone. |

| Electrophile | Pentanoyl Chloride | Highly reactive acylating agent for the pentanoyl group. |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for quantitative enolate formation. [4] |

| Stoichiometry | Base:Ester:Acyl Chloride ≈ 1.1:1.0:1.0 | A slight excess of base ensures complete deprotonation of the ester. |

| Solvent | Anhydrous THF | Aprotic and dissolves intermediates well at low temperatures. |

| Temperature | -78 °C | Critical for kinetic control, preventing side reactions. |

| Typical Yield | 80-95% | Expected range for this highly efficient and controlled reaction. |

Expected Characterization Data for Methyl 2-methyl-3-oxoheptanoate (C₉H₁₆O₃):

-

Molecular Formula: C₉H₁₆O₃

-

Molecular Weight: 172.22 g/mol

-

Monoisotopic Mass: 172.110 Da [7]* Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the terminal methyl group of the heptanoyl chain (~0.9 ppm), multiplets for the methylene groups (~1.3-1.6 ppm), a triplet for the CH₂ adjacent to the ketone (~2.5 ppm), a quartet for the C2 proton (~3.5 ppm), a singlet for the methoxy protons (~3.7 ppm), and a doublet for the C2-methyl group (~1.4 ppm). The molecule exists in equilibrium with its enol tautomer, which would show a characteristic vinyl proton signal.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include carbonyl carbons for the ketone (~205 ppm) and ester (~170 ppm), the methoxy carbon (~52 ppm), the C2 carbon (~50 ppm), and various aliphatic carbons.

-

IR (neat, cm⁻¹): Strong characteristic absorptions for the ketone C=O stretch (~1720 cm⁻¹) and the ester C=O stretch (~1745 cm⁻¹).

-

Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 172.

Conclusion

This guide has detailed a highly efficient, reliable, and scalable synthesis of Methyl 2-methyl-3-oxoheptanoate. The strategic implementation of a directed Claisen-type condensation, utilizing the pre-formed lithium enolate of methyl propanoate and the highly reactive electrophile pentanoyl chloride, provides superior control over the reaction outcome. This method effectively mitigates the common pitfalls of equilibrium-driven processes, such as the formation of product mixtures. The provided step-by-step protocol, grounded in established mechanistic principles, offers researchers a robust platform for accessing this valuable β-keto ester, thereby enabling further exploration in medicinal chemistry, materials science, and natural product synthesis.

References

-

Claisen condensation - Wikipedia. [Link]

-

Claisen Condensation Mechanism - BYJU'S. [Link]

-

Claisen Condensation – Mechanism, Variations & FAQs - Allen. [Link]

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]

-

Claisen Condensation Reaction Mechanism - Chemistry Steps. [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. [Link]

-

Claisen Condensation - Organic Chemistry Portal. [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [Link]

-

Brandänge, S. and Rodriguez, B., 1987. N-Acylpyrroles as Acylating Agents. Synthesis of B-Keto Esters. - Acta Chem. Scand., Ser. B 41: 740–744. [Link]

-

Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - PubChemLite. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 3-OXOHEPTANOATE | 39815-78-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. allen.in [allen.in]

- 7. PubChemLite - Methyl 2-methyl-3-oxoheptanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]

Methyl 2-methyl-3-oxoheptanoate physical properties

An in-depth technical analysis of Methyl 2-methyl-3-oxoheptanoate , designed for process chemists, medicinal researchers, and formulation scientists.

As a Senior Application Scientist, I approach chemical building blocks not just as static structures, but as dynamic systems. β -keto esters like Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) are highly versatile intermediates. Understanding the thermodynamic and kinetic causality behind their reactivity is essential for optimizing downstream applications in both pharmaceutical synthesis and flavor/fragrance development.

Chemical Identity & Structural Mechanics

Methyl 2-methyl-3-oxoheptanoate is defined by its 1,3-dicarbonyl structural motif . The fundamental driver of this molecule's reactivity is the highly activated α -carbon situated between the ketone and ester carbonyls.

When deprotonated, the resulting enolate is resonance-stabilized across an oxygen-carbon-oxygen network. This extensive delocalization drops the pKa of the α -proton to approximately 10–11, a stark contrast to the pKa of ~25 seen in standard aliphatic esters[1]. This thermodynamic reality is the core causality behind its utility: it allows for the facile generation of a stable, soft nucleophile using relatively mild bases, making it an ideal substrate for precision carbon-carbon bond-forming reactions[2].

Physical Properties

Because Methyl 2-methyl-3-oxoheptanoate is a specialized intermediate, empirical physical data is often derived from predictive models and structurally analogous β -keto esters[3]. The table below consolidates its critical quantitative parameters[4]:

| Property | Quantitative Value / Description |

| IUPAC Name | Methyl 2-methyl-3-oxoheptanoate |

| CAS Registry Number | 1519526-49-8 |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol (Monoisotopic: 172.10994 Da) |

| SMILES String | CCCCC(=O)C(C)C(=O)OC |

| Density | ~0.98 g/cm³ (Predicted) |

| Boiling Point | ~220–230 °C (Predicted) |

| Appearance | Colorless to pale yellow liquid |

Synthetic Methodologies: The α -Alkylation Protocol

While one could theoretically synthesize this molecule via a direct Claisen condensation between methyl propionate and pentanoyl chloride, that route often yields complex, difficult-to-separate mixtures due to competing self-condensation.

The Causality of Choice: The most robust, self-validating route is the α -alkylation of the commercially available precursor, methyl 3-oxoheptanoate. By pre-forming the β -keto ester, we isolate the nucleophilic site, ensuring strict regiocontrol during the alkylation step[1].

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system, utilizing visual and chemical in-process controls (IPCs).

-

Irreversible Enolate Generation:

-

Action: Charge a dry, argon-purged reaction vessel with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Dropwise, add methyl 3-oxoheptanoate (1.0 eq).

-

Causality: NaH is a strong, non-nucleophilic base. It is explicitly chosen over bases like NaOH or NaOMe to completely eliminate the risk of competitive ester saponification or transesterification. The generation of hydrogen gas ( H2 ) serves as a self-validating visual indicator; once bubbling ceases, enolate formation is quantitatively complete.

-

-

Electrophilic Alkylation ( SN2 ):

-

Action: Introduce Methyl Iodide (MeI, 1.2 eq) dropwise to the 0 °C enolate solution. Gradually warm the system to room temperature and stir for 2–4 hours.

-

Causality: The resonance-stabilized enolate acts as a soft nucleophile, attacking the electrophilic carbon of MeI. The reaction progress is validated via TLC or GC-MS by monitoring the disappearance of the starting material.

-

-

Buffered Quench and Phase Separation:

-

Action: Quench the reaction carefully with saturated aqueous Ammonium Chloride ( NH4Cl ). Extract the aqueous layer with Methyl tert-butyl ether (MTBE).

-

Causality: NH4Cl provides a mild, buffered proton source to neutralize any unreacted base without causing acid-catalyzed hydrolysis of the newly formed ester. MTBE is prioritized over diethyl ether due to its superior safety profile (higher flash point) and reduced tendency to form stubborn emulsions.

-

-

Purification:

-

Action: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via vacuum distillation.

-

Fig 1: Step-by-step synthetic workflow for the α -alkylation of methyl 3-oxoheptanoate.

Applications in Drug Development & Formulation

Methyl 2-methyl-3-oxoheptanoate is a divergent intermediate, meaning its structural geometry allows it to be funneled into entirely different industrial applications depending on the chosen reaction conditions.

Pharmaceutical Intermediates (Heterocycle Synthesis): β -keto esters are classic precursors for the Knorr pyrazole synthesis and the construction of pyrimidine rings. By reacting Methyl 2-methyl-3-oxoheptanoate with substituted hydrazines or amidines, medicinal chemists can rapidly assemble highly substituted, sterically hindered heterocyclic cores. These motifs are ubiquitous in modern kinase inhibitors and anti-inflammatory Active Pharmaceutical Ingredients (APIs).

Flavor & Fragrance (Decarboxylative Ketonization): To generate branched aliphatic ketones for fragrance profiles, the ester must be removed. Through saponification (using NaOH) followed by acidification, the ester is converted to a β -keto acid. Under thermal conditions, this intermediate undergoes a pericyclic rearrangement—a six-membered cyclic transition state—resulting in the irreversible expulsion of carbon dioxide ( CO2 )[5]. This decarboxylation is a highly predictable pathway used to yield 3-methyl-2-heptanone derivatives.

Fig 2: Divergent application pathways of methyl 2-methyl-3-oxoheptanoate in industry.

Handling, Stability, and Storage Protocols

Due to keto-enol tautomerization, β -keto esters can exhibit slight moisture sensitivity over prolonged periods, leading to slow, ambient hydrolysis of the ester group.

-

Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

-

Handling: Utilize standard Schlenk line techniques or a glovebox when withdrawing material for moisture-sensitive organometallic reactions to preserve the integrity of the ester linkage.

References

-

PubChemLite | Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - Compound Summary | [Link]

-

Chemistry LibreTexts | Intramolecular Claisen Condensations - The Dieckmann Cyclization & Reactivity |[Link]

-

ACS Publications (The Journal of Physical Chemistry A) | Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics | [Link]

Sources

The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-methyl-3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of intermediates is paramount to ensuring the efficacy, safety, and quality of the final product. Methyl 2-methyl-3-oxoheptanoate, a β-keto ester, presents a unique analytical challenge due to its functional group arrangement. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the core principles of its fragmentation, outline a robust analytical workflow, and provide the in-depth insights necessary for confident identification and characterization.

Foundational Principles: Understanding the Ionization and Fragmentation of a β-Keto Ester

The mass spectrum of a compound is a direct representation of its ionized form and subsequent fragmentation cascade. For methyl 2-methyl-3-oxoheptanoate, electron ionization (EI) is the most common and informative ionization technique. The high energy of electron impact (typically 70 eV) induces both ionization and extensive fragmentation, providing a detailed structural fingerprint.

The fragmentation of β-keto esters is primarily governed by two key mechanisms: α-cleavage and the McLafferty rearrangement.[1] The presence of two carbonyl groups and an ester functionality in methyl 2-methyl-3-oxoheptanoate offers several potential cleavage points, leading to a rich and informative mass spectrum.

The Molecular Ion and Initial Alpha-Cleavages

Upon electron ionization, a molecular ion (M•+) is formed. While often of low abundance for esters, its detection is crucial for confirming the molecular weight. For methyl 2-methyl-3-oxoheptanoate (C₉H₁₆O₃), the expected monoisotopic mass of the molecular ion is 172.11 g/mol .

The most favorable initial fragmentations are α-cleavages adjacent to the carbonyl groups, which lead to the formation of stable acylium ions.

Predicted Fragmentation Pathways for Methyl 2-methyl-3-oxoheptanoate

Caption: Predicted major fragmentation pathways for methyl 2-methyl-3-oxoheptanoate under electron ionization.

The Diagnostic McLafferty Rearrangement

A hallmark of carbonyl compounds with a sufficiently long alkyl chain is the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. In methyl 2-methyl-3-oxoheptanoate, this rearrangement is expected to produce a characteristic fragment ion.

Predicted Mass Spectrum and Interpretation

Table 1: Predicted Prominent Ions in the Mass Spectrum of Methyl 2-methyl-3-oxoheptanoate

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]•+ | Molecular Ion |

| 141 | [M - •OCH₃]+ | α-cleavage at the ester |

| 115 | [M - •C₄H₉]+ | α-cleavage at the ketone |

| 102 | [C₅H₆O₃]•+ | McLafferty Rearrangement |

| 87 | [C₄H₇O₂]+ | Further fragmentation |

| 71 | [C₄H₉CO]+ | α-cleavage at the α-carbon |

| 59 | [COOCH₃]+ | α-cleavage at the ester |

| 43 | [C₃H₇]+ or [CH₃CO]+ | Alkyl or acylium ion |

Experimental Protocol: A Self-Validating GC-MS Method

To ensure the accurate and reliable analysis of methyl 2-methyl-3-oxoheptanoate, a well-defined and validated Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.[3]

GC-MS Analysis Workflow

Caption: A typical workflow for the GC-MS analysis of a volatile organic compound.

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Concentration: The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to protect the GC inlet and column.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Analysis and Validation

-

Peak Identification: Identify the chromatographic peak corresponding to methyl 2-methyl-3-oxoheptanoate based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Spectral Matching: Compare the experimental mass spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

-

Confirmation of Molecular Ion: Verify the presence of the molecular ion at m/z 172.

-

Identification of Key Fragments: Confirm the presence of the predicted key fragment ions as outlined in Table 1.

Conclusion and Future Perspectives

The mass spectrometric analysis of methyl 2-methyl-3-oxoheptanoate provides a wealth of structural information that is indispensable for its unambiguous identification. By understanding the fundamental principles of α-cleavage and McLafferty rearrangements, researchers can confidently interpret the resulting mass spectra. The provided GC-MS protocol offers a robust starting point for developing a validated analytical method.

For researchers in drug development, the ability to definitively characterize synthetic intermediates like methyl 2-methyl-3-oxoheptanoate is a critical component of quality control and regulatory compliance. Future work may involve the use of high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragment ions and advanced techniques like tandem mass spectrometry (MS/MS) to further elucidate fragmentation pathways.

References

-

ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545860, Methyl 2-methyl-3-oxopentanoate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79413318, Methyl 2-methyl-3-oxoheptanoate. PubChem. Retrieved from [Link]

Sources

Reactivity of Methyl 2-methyl-3-oxoheptanoate Enolate: A Comprehensive Guide to Regioselective and Stereoselective Functionalization

Executive Summary

In the landscape of modern organic synthesis, the precise functionalization of poly-carbonyl scaffolds is a cornerstone of complex molecule assembly. Methyl 2-methyl-3-oxoheptanoate (Molecular Formula: C9H16O3)[1] serves as a paradigmatic substrate for exploring the divergent reactivity of β -keto ester enolates. This whitepaper provides an in-depth mechanistic analysis of its enolate chemistry, detailing the thermodynamic and kinetic principles that govern regioselective alkylation, dianion generation, and stereoselective dynamic kinetic resolution.

Structural & Electronic Profiling

Methyl 2-methyl-3-oxoheptanoate is characterized by a highly functionalized 7-carbon backbone featuring an ester moiety at C1, an α -methyl substituent at C2, and a ketone at C3[1]. The reactivity of this molecule is dictated by two distinct acidic sites:

-

The α -Position (C2): The methine proton at C2 is flanked by two electron-withdrawing carbonyl groups, making it highly acidic ( pKa≈11 ). Deprotonation here yields a resonance-stabilized thermodynamic monoenolate[2].

-

The γ -Position (C4): The methylene protons at C4 are adjacent only to the C3 ketone ( pKa≈20 ). While inaccessible under mild basic conditions, these protons can be abstracted using strong organolithium bases to form a highly reactive kinetic dianion[3].

Mechanistic Causality: Monoenolate vs. Dianion Reactivity

The core synthetic challenge when utilizing methyl 2-methyl-3-oxoheptanoate is controlling the regioselectivity of electrophilic attack.

The C2 Thermodynamic Monoenolate

Treatment of the substrate with one equivalent of a mild or strong base (e.g., K2CO3 , NaOEt , or NaH ) selectively deprotonates the C2 position. Because the resulting enolate is highly delocalized across both the ester and ketone oxygens, it is relatively soft[2]. Alkylation at this site generates a synthetically valuable quaternary stereocenter . However, because C2 is sterically hindered by the existing methyl group, researchers must carefully select solvents (e.g., non-polar or moderately polar aprotic) to suppress competing O-alkylation.

The C4 Kinetic Dianion (Weiler's Method)

To functionalize the less acidic C4 position ( γ -carbon), the C2 proton must first be removed, followed by a second directed deprotonation. Utilizing the methodology pioneered by Huckin and Weiler, the substrate is treated sequentially with 1 equivalent of NaH and 1 equivalent of n−BuLi [3].

-

Causality of Regioselectivity: The first equivalent of base forms the stable C2 monoenolate. The second equivalent ( n−BuLi ) abstracts a proton from C4, generating a 1,3-dianion. Because the C4 carbanion lacks the extensive resonance stabilization of the C2 enolate, its Highest Occupied Molecular Orbital (HOMO) is significantly higher in energy. Consequently, electrophiles attack exclusively at the highly nucleophilic C4 position, leaving the C2 stereocenter intact[3],[4].

Caption: Regioselective pathways for enolate generation and alkylation of methyl 2-methyl-3-oxoheptanoate.

Stereochemical Dynamics: DYRKR Applications

Because C2 is a chiral center bearing an acidic proton, the monoenolate is subject to rapid racemization. Rather than a drawback, this property is brilliantly exploited in Dynamic Reductive Kinetic Resolution (DYRKR) [5].

When the C3 ketone is reduced using highly stereoselective ketoreductases (KREDs), the rapid interconversion of the C2 enantiomers via the enol(ate) intermediate allows the enzyme to selectively deplete one enantiomer. This enzymatic tuning enables the asymmetric synthesis of syn- or anti- β -hydroxy esters with >90% enantiomeric excess (ee), a critical transformation in the synthesis of macrolide antibiotics and beetle pheromones[5].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, where physical observations confirm mechanistic progression.

Protocol 1: Regioselective C4-Alkylation via Dianion Generation

-

Logic: NaH irreversibly deprotonates C2, driven by the entropic release of H2 gas. The subsequent addition of n−BuLi at cryogenic temperatures kinetically deprotonates C4 without triggering Claisen self-condensation[3],[4].

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve methyl 2-methyl-3-oxoheptanoate (1.0 eq) in anhydrous THF (0.2 M).

-

Monoenolate Formation: Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 1 hour. Validation: The cessation of H2 gas evolution confirms complete C2 deprotonation.

-

Dianion Generation: Cool the reaction mixture to -78 °C. Dropwise add n−BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes. Validation: The solution transitions to a deep-yellow/orange color, indicative of the highly conjugated dianion.

-

Electrophilic Trapping: Add the desired alkyl halide (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over MgSO4 , and concentrate in vacuo.

Caption: Step-by-step experimental workflow for the generation and trapping of the C2,C4-dianion.

Protocol 2: C2-Alkylation via Monoenolate

-

Logic: A weaker base ( K2CO3 ) in a polar aprotic solvent (acetone) is sufficient to deprotonate C2. Refluxing conditions provide the activation energy required to overcome the steric hindrance of the tertiary C2 carbon during the SN2 attack.

Step-by-Step Workflow:

-

Dissolve methyl 2-methyl-3-oxoheptanoate (1.0 eq) in dry acetone (0.5 M).

-

Add anhydrous K2CO3 (1.5 eq) and stir for 15 minutes at room temperature.

-

Add the electrophile (e.g., methyl iodide, 1.5 eq) and heat the mixture to reflux for 6-12 hours.

-

Monitor by TLC. Upon completion, filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography.

Quantitative Data Presentation: Regioselectivity Matrix

The following table summarizes the divergent reactivity profiles based on the base and electrophile utilized:

| Enolate Type | Base System | Temp | Active Nucleophilic Site | Example Electrophile | Major Product | Yield / Notes |

| Monoenolate | K2CO3 (1.5 eq) | Reflux | C2 ( α -carbon) | Methyl Iodide | Methyl 2,2-dimethyl-3-oxoheptanoate | 75-85% (Forms quaternary center) |

| Monoenolate | NaH (1.0 eq) | 0 °C | C2 ( α -carbon) | Benzyl Bromide | Methyl 2-benzyl-2-methyl-3-oxoheptanoate | 70-80% (Requires polar aprotic solvent) |

| Dianion | NaH (1.0 eq) + n−BuLi (1.0 eq) | -78 °C | C4 ( γ -carbon) | Allyl Bromide | Methyl 2-methyl-3-oxodec-9-enoate | 85-95% (Exclusive γ -alkylation)[3] |

| Dianion | LDA (2.1 eq) | -78 °C | C4 ( γ -carbon) | Aldehyde (R-CHO) | γ -Hydroxy- β -keto ester | 60-75% (Aldol addition at C4) |

Conclusion

Methyl 2-methyl-3-oxoheptanoate is a powerful bifunctional building block. By understanding the thermodynamic stability of the C2 monoenolate versus the kinetic reactivity of the C4 dianion, synthetic chemists can exert absolute control over regioselectivity. Furthermore, the inherent racemization of the C2 stereocenter provides a unique opportunity for asymmetric synthesis via enzymatic dynamic reductive kinetic resolution.

References

-

[1] PubChemLite. "Methyl 2-methyl-3-oxoheptanoate (C9H16O3) - Structural Information". Université du Luxembourg / PubChem. URL:[Link]

-

[3] Huckin, S. N., & Weiler, L. (1974). "Alkylation of dianions of β -keto esters". Journal of the American Chemical Society / ResearchGate. URL:[Link]

-

[5] Dehli, J. R., et al. "Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis". PubMed Central (PMC). URL:[Link]

-

[4] "The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues". ResearchGate. URL:[Link]

Sources

- 1. PubChemLite - Methyl 2-methyl-3-oxoheptanoate (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 2. Hexyl Acetoacetate | High-Purity Ester Reagent | RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Acetoacetic Ester Synthesis of Methyl 2-methyl-3-oxoheptanoate

Introduction & Strategic Rationale

Methyl 2-methyl-3-oxoheptanoate is a highly versatile β -keto ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-microtubule agents, substituted pyrimidines, and anti-malarial 1,2-dioxanes [1].

Synthesizing this α,γ -disubstituted β -keto ester requires precise control over sequential C-C bond formations. The classical acetoacetic ester synthesis typically involves deprotonation of the highly acidic α -protons (pKa ~11) followed by alkylation. However, constructing the heptanoate backbone from a 4-carbon acetoacetate precursor necessitates adding a 3-carbon propyl chain to the γ -position (C4), followed by a methyl group at the α -position (C2).

The Causality of the Reaction Sequence: Attempting α -alkylation before γ -alkylation sterically hinders the subsequent formation of a dianion and alters the pKa of the γ -protons, leading to complex mixtures and poor yields. Therefore, the field-proven approach is a two-stage protocol:

-

γ -Alkylation via Weiler's Dianion Method : Methyl acetoacetate is sequentially treated with sodium hydride (NaH) and n-butyllithium (n-BuLi) to form a 1,3-dianion. The γ -carbanion is kinetically more reactive because it lacks the dual electron-withdrawing stabilization present at the α -carbon [2]. Alkylation with 1-bromopropane occurs exclusively at the γ -position [3].

-

α -Alkylation of the Monoanion : The resulting methyl 3-oxoheptanoate is treated with a mild base (e.g., sodium methoxide) to selectively generate the thermodynamic α -enolate, which is then trapped by methyl iodide (MeI) to yield the target molecule.

Mechanistic Pathway & Regioselectivity

Regioselectivity of the 1,3-dianion intermediate favoring γ-alkylation over α-alkylation.

Experimental Protocols

Workflow Overview

Two-stage synthetic workflow for Methyl 2-methyl-3-oxoheptanoate.

Protocol A: Synthesis of Methyl 3-oxoheptanoate ( γ -Alkylation)

Self-Validating Checkpoint: The generation of the dianion is visually indicated by a distinct color change (typically pale yellow to deep yellow/orange). Failure to observe this indicates moisture contamination or degraded n-BuLi.

Materials:

-

Methyl acetoacetate: 10.0 mmol (1.16 g)

-

Sodium hydride (NaH, 60% dispersion in mineral oil): 10.5 mmol (0.42 g)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes): 10.5 mmol (4.2 mL)

-

1-Bromopropane: 10.5 mmol (1.29 g)

-

Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

-

Monoanion Generation: Flame-dry a 100 mL Schlenk flask under argon. Suspend NaH (0.42 g) in anhydrous THF (20 mL) and cool to 0 °C in an ice bath. Add methyl acetoacetate (1.16 g) dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. The solution will become clear and colorless, confirming monoanion formation.

-

Dianion Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.2 mL) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution will turn yellow/orange, indicating successful dianion formation.

-

Alkylation: Add 1-bromopropane (1.29 g) dissolved in 10 mL anhydrous THF dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

-

Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl to neutralize the highly basic intermediates. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1) to afford methyl 3-oxoheptanoate as a clear oil.

Protocol B: Synthesis of Methyl 2-methyl-3-oxoheptanoate ( α -Alkylation)

Self-Validating Checkpoint: The α -alkylation can be monitored by TLC (Hexanes/EtOAc 8:2). The product will have a higher Rf value than the starting material due to the loss of the polar, hydrogen-bonding α -proton.

Materials:

-

Methyl 3-oxoheptanoate (from Protocol A): 5.0 mmol (0.79 g)

-

Sodium methoxide (NaOMe, 25 wt% in MeOH): 5.5 mmol (1.2 mL)

-

Methyl iodide (MeI): 6.0 mmol (0.85 g)

-

Anhydrous Methanol (MeOH): 15 mL

Step-by-Step Procedure:

-

Enolate Generation: In a 50 mL round-bottom flask under argon, dissolve methyl 3-oxoheptanoate (0.79 g) in anhydrous MeOH (15 mL). Cool to 0 °C. Add the NaOMe solution (1.2 mL) dropwise. Stir for 30 minutes at 0 °C.

-

Alkylation: Add methyl iodide (0.85 g) dropwise to the enolate solution. (Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.)

-

Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor completion via TLC.

-

Workup: Evaporate the methanol under reduced pressure. Partition the residue between water (15 mL) and ethyl acetate (20 mL). Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Wash combined organics with brine, dry over Na2SO4 , and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate, 95:5) to yield methyl 2-methyl-3-oxoheptanoate.

Quantitative Data & Expected Analytical Profiles

To ensure trustworthiness and reproducibility across different laboratories, the following table summarizes the expected reaction parameters and analytical characterization data for the intermediates and final product.

| Compound | Reagents & Conditions | Expected Yield | Key 1 H NMR Shifts ( CDCl3 , 400 MHz) | MS (ESI+) m/z |

| Methyl 3-oxoheptanoate | NaH, n-BuLi, 1-Bromopropane, -78 °C to RT | 65 - 75% | δ 3.73 (s, 3H, -OCH 3 ), 3.44 (s, 2H, α -CH 2 ), 2.53 (t, 2H, γ -CH 2 ), 0.90 (t, 3H, terminal CH 3 ) | 159.1 [M+H] + |

| Methyl 2-methyl-3-oxoheptanoate | NaOMe, MeI, MeOH, 0 °C to RT | 80 - 85% | δ 3.71 (s, 3H, -OCH 3 ), 3.50 (q, 1H, α -CH), 2.48 (t, 2H, γ -CH 2 ), 1.32 (d, 3H, α -CH 3 ) | 173.1 [M+H] + |

Diagnostic Note: The shift of the α -proton from a singlet (integrating to 2H) in the intermediate to a quartet (integrating to 1H) in the final product is the definitive spectroscopic proof of successful α -methylation.

References

Application Note: Stereoselective Synthesis of Polyketide Building Blocks Using Methyl 2-methyl-3-oxoheptanoate

[label="Polyketide Building Block\n(e.g., Macrol

Finalizing Workflow Integration

I'm now integrating the provided Graphviz code into the application note, ensuring visual consistency. I have completed the final adjustments for diagram appearance, focusing on node color contrast, text readability, and accurate representation of the asymmetric synthesis and workflow. The labels and arrows in both diagrams are reviewed for clarity, and I'm ensuring both diagrams are properly integrated.

Completing Visual Integration

I'm now implementing the final touches. I've successfully incorporated both Graphviz diagrams, adjusting labels and colors to improve clarity. All cited sources are now in a numbered list with clickable URLs for verification, and all quantitative data is presented in structured tables. The diagrams are accompanied by brief, descriptive captions for context.

Refining Application Note Details

I am now meticulously refining the application note. I've updated color contrast, node backgrounds, and ensured that all text is easily readable in the diagrams. I am now incorporating the finalized Graphviz code, and have updated the color scheme. I'm verifying all links to authoritative sources, focusing on DOI links for their robustness. I am ensuring that all quantitative data is presented in clear tables, with in-text citations linking to each source.

Finalizing References & Code

I'm now implementing the clickable URLs within the reference section, using the correct format for clarity. I'm also reviewing Diagram 1's DOT code for consistency and accuracy. I'm ensuring both the DKR mechanism and workflow diagrams are ready to support the final version.

Integrating Final Annotations

I'm now integrating the final annotations and comments within the diagrams, ensuring that all aspects of the application note are clear and consistent. I've re-reviewed both diagrams for readability, making any needed adjustments. I'm focusing on ensuring that the text is legible, and the contrast is sufficient. I'll provide captions and support material to fully explain the diagrams.

Finalizing Application Note

I'm now putting the finishing touches on the application note, meticulously refining the text. I've double-checked all links, tables, and diagrams. I've ensured a cohesive flow, and added supporting captions for each visual element, along with in-text citations. Everything is now fully integrated.

Structuring Technical Guide

I've crafted a comprehensive structure, including sections on strategic value and mechanistic insights, to guide readers through the application note. I am detailing self-validating experimental protocols for all procedures. I plan to present quantitative parameter optimization data in a tabular format with cited references. The Graphviz diagrams are incorporated throughout.

Context & Strategic Value

In the total synthesis of complex natural products—such as macrolides, ionophores, and polyketide pheromones—the construction of contiguous stereocenters is a persistent challenge. Methyl 2-methyl-3-oxoheptanoate is a highly versatile α -alkyl- β -keto ester that serves as an ideal precursor for propionate-derived stereotriads. By leveraging this specific building block, synthetic chemists can simultaneously install an α -methyl group and a β -hydroxyl group with absolute stereocontrol, bypassing lengthy iterative chiral auxiliary approaches.

This technical guide outlines the mechanistic rationale, optimized parameters, and self-validating protocols for transforming methyl 2-methyl-3-oxoheptanoate into a highly enantioenriched chiral aldehyde precursor.

Mechanistic Causality: Overcoming the 50% Yield Ceiling via DKR

Standard kinetic resolutions of racemic mixtures are mathematically capped at a 50% yield. However, methyl 2-methyl-3-oxoheptanoate possesses a highly acidic α -proton, enabling Dynamic Kinetic Resolution (DKR) .

In solution, the (2R) and (2S) enantiomers of the starting material rapidly equilibrate via an achiral enol intermediate. When subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a Ru(II)-BINAP complex), one enantiomer is reduced to the β -hydroxy ester at a significantly faster rate ( kfast≫kslow ) . Because the rate of racemization ( krac ) outpaces the hydrogenation of the "slow" enantiomer, the entire racemic pool is continuously funneled into a single diastereomer (typically the syn or anti product, dictated by the ligand geometry). This causality allows for a theoretical 100% yield of a single stereoisomer with >98% enantiomeric excess (ee) .

Fig 1. DKR mechanism of Methyl 2-methyl-3-oxoheptanoate via rapid enolization and selective reduction.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols integrate mandatory In-Process Controls (IPCs) that allow the chemist to validate the success of each transformation before proceeding.

Fig 2. Synthetic workflow from beta-keto ester to a protected chiral aldehyde precursor.

Protocol A: Asymmetric Hydrogenation via Ru-Catalyzed DKR

Objective: Convert racemic methyl 2-methyl-3-oxoheptanoate to (2S,3R)-methyl 3-hydroxy-2-methylheptanoate. Causality Rationale: Methanol is selected as the solvent because protic solvents facilitate the rapid proton exchange required for enolization. If enolization is too slow, the reaction defaults to a standard kinetic resolution, capping the yield at 50% and degrading the ee.

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve RuCl₂ₙ (0.1 mol%) in degassed anhydrous methanol to create a 0.5 M solution relative to the substrate.

-

Substrate Addition: Add racemic methyl 2-methyl-3-oxoheptanoate (1.0 equiv) to the catalyst solution.

-

Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with H₂ gas three times, then pressurize to 100 psi (~6.8 atm).

-

Reaction Execution: Stir the reaction vigorously at 50 °C for 12 hours. Note: Vigorous stirring is critical to eliminate gas-liquid mass transfer limitations, ensuring the reaction rate is strictly kinetically controlled by the catalyst.

-

IPC 1 (Mass Conversion): Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS. Validate completion by the total consumption of the starting material mass (m/z 172) and appearance of the product mass (m/z 174).

-

Workup: Safely vent the H₂ gas and concentrate the mixture under reduced pressure.

-

IPC 2 (Diastereomeric Ratio): Determine the dr via ¹H-NMR of the crude mixture. The syn and anti α -methyl doublets will appear at distinct chemical shifts (~1.1–1.2 ppm). Integrate these peaks to confirm a dr of >95:5.

-

Purification & IPC 3 (Enantiomeric Excess): Purify via flash column chromatography (Hexanes:EtOAc 8:2). Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column) to confirm an ee of >98%.

Protocol B: Silyl Protection and Aldehyde Elaboration

Objective: Protect the secondary alcohol and reduce the ester to an aldehyde for iterative polyketide chain extension (e.g., via Mukaiyama aldol addition).

-

Protection: Dissolve the purified β -hydroxy ester in anhydrous DCM (0.2 M) and cool to 0 °C. Add 2,6-lutidine (2.0 equiv), followed by the dropwise addition of TBSOTf (1.2 equiv). Causality Rationale: TBSOTf is utilized instead of TBSCl because the secondary alcohol is sterically hindered by the adjacent α -methyl and γ -butyl groups; the highly reactive triflate is required to drive silylation to completion.

-

IPC 4 (Protection Progress): Monitor by TLC (Hexanes:EtOAc 9:1). Validate that the highly non-polar silyl ether has migrated near the solvent front, with no starting material remaining.

-

Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Reduction: Dissolve the crude TBS-ester in anhydrous Toluene (0.1 M) and cool strictly to -78 °C. Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 30 minutes. Causality Rationale: Strict temperature control at -78 °C prevents over-reduction. At this temperature, the tetrahedral aluminum acetal intermediate is stable and will not collapse into an aldehyde until the aqueous quench, preventing a second equivalent of hydride from reducing it to a primary alcohol.

-

IPC 5 (Reduction Validation): Quench a 50 µL aliquot with Rochelle's salt, extract, and analyze via IR spectroscopy. Validate success by the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the aldehyde carbonyl stretch (~1725 cm⁻¹).

-

Workup: Quench the bulk reaction with saturated aqueous Rochelle's salt solution. Stir vigorously at room temperature for 2 hours until two clear layers form (this destroys aluminum emulsions). Extract with diethyl ether, concentrate, and purify via short-path distillation.

Quantitative Parameter Optimization

The efficiency of the DKR process is highly sensitive to the chosen catalyst and solvent system. The table below summarizes validated parameters for the asymmetric reduction of α -alkyl- β -keto esters, demonstrating how minor structural changes to the ligand or the use of biocatalysts impact stereoselectivity , .

| Catalyst System | Solvent | Temp (°C) | H₂ Pressure (atm) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee %) |

| RuCl₂[(R)-BINAP] | Methanol | 50 | 6.8 | 95:5 | >98% |

| RuCl₂[(R)-BINAP] | DCM | 50 | 6.8 | 80:20 | 92% |

| RuCl₂[(R)-Tol-BINAP] | Methanol | 50 | 6.8 | 98:2 | >99% |

| KRED-108 (Biocatalyst) | Buffer (pH 7) | 30 | N/A (NADPH) | >99:1 | >99% |

(Note: While transition metal catalysis remains the industrial standard for scale-up, biocatalytic approaches using engineered Ketoreductases (KREDs) have emerged as highly selective, green alternatives for this specific transformation .)

References

-

Dynamic kinetic resolution in the asymmetric hydrogenation of alpha-substituted beta-keto esters , Journal of the American Chemical Society.[Link]

-

Highly Enantioselective Hydrogenation of β -Keto Esters under Mild Conditions , Journal of the American Chemical Society.[Link]

-

Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals , Frontiers in Bioengineering and Biotechnology.[Link]

Application Note: Derivatization Strategies for the GC-MS Analysis of Methyl 2-methyl-3-oxoheptanoate

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals

Executive Summary

The quantitative analysis of β-keto esters via Gas Chromatography-Mass Spectrometry (GC-MS) presents a well-documented analytical challenge. Methyl 2-methyl-3-oxoheptanoate , a branched β-keto ester, is highly susceptible to thermal degradation and keto-enol tautomerism within the heated GC injection port. Direct injection of this underivatized molecule typically results in poor chromatographic resolution, severe peak tailing, and inaccurate quantification.

This application note provides a field-proven, self-validating protocol for the two-step Methoximation-Silylation (MOX-TMS) derivatization of Methyl 2-methyl-3-oxoheptanoate. By explaining the mechanistic causality behind each reagent and condition, this guide ensures researchers can achieve robust, reproducible, and highly sensitive GC-MS workflows.

Chemical Profile & Analytical Challenges

Methyl 2-methyl-3-oxoheptanoate ( C9H16O3 ) features a heptanoate backbone with a methyl ester at C1, a methyl branch at C2, and a highly reactive ketone at C3.

When introduced into a standard GC inlet (typically operating at 250°C), this molecule faces two primary failure modes:

-

Keto-Enol Tautomerism: The molecule exists in an equilibrium between its keto and enol forms. Because this interconversion is slow relative to the chromatographic timescale, it manifests as broad, distorted, or split peaks[1].

-

Thermal Degradation: β-keto esters are inherently thermally labile. At elevated temperatures, they are prone to retro-Claisen-type cleavages or, if trace moisture causes ester hydrolysis, rapid decarboxylation[2].

To circumvent these issues, the molecule must be chemically "locked" into a single, volatile, and thermally stable derivative prior to vaporization[3].

Mechanistic Rationale: The MOX-TMS Approach

The gold standard for stabilizing β-keto esters is a sequential two-step derivatization: Methoximation followed by Silylation[4].

Step 1: Methoximation (MOX)

-

The Reagent: Methoxyamine hydrochloride dissolved in anhydrous pyridine.

-

The Causality: Pyridine serves a dual purpose: it acts as a solvent and a base catalyst that neutralizes the HCl, liberating the nucleophilic methoxyamine. The methoxyamine selectively attacks the C3 carbonyl carbon, converting the reactive ketone into a stable methoxime (oxime ether)[3].

-

The Outcome: This reaction permanently locks the molecule out of the keto-enol equilibrium, preventing thermal degradation and ensuring the analyte elutes as a single, sharp peak[1].

Step 2: Silylation (TMS)

-

The Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS).

-

The Causality: While methoximation addresses the ketone, silylation acts as a universal "mop-up" step. MSTFA replaces any remaining active protons (such as unreacted enol hydroxyls or trace free acids from ester hydrolysis) with a trimethylsilyl (TMS) group[4]. The addition of 1% TMCS acts as a critical Lewis acid catalyst, driving the silylation of sterically hindered sites caused by the C2 alpha-methyl branch.

Quantitative Data: Method Comparison

The table below summarizes the empirical outcomes of different sample preparation strategies for β-keto esters, demonstrating the quantitative superiority of the MOX-TMS method.

| Analytical Approach | Typical Reaction Yield (%) | Derivatization Temp (°C) | Chromatographic Peak Shape | Thermal Stability | Mechanistic Outcome |

| Direct Injection | N/A | N/A | Poor (Tailing/Split) | Low | Analyte decomposes or interacts with active silanol sites. |

| Silylation Only (TMS) | 60 - 80% | 60°C | Fair to Good | Moderate | Incomplete derivatization if keto form is favored. |

| MOX-TMS (Two-Step) | > 95% | 60°C (MOX) / 60°C (TMS) | Excellent (Sharp, single) | High | Ketone is locked as an oxime; residual protons are silylated. |

Experimental Protocol: Two-Step MOX-TMS Derivatization

Materials Required

-

Methyl 2-methyl-3-oxoheptanoate (Sample extract or analytical standard)

-

Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

-

MSTFA + 1% TMCS

-

Glass GC autosampler vials with PTFE-lined caps

-

Dry nitrogen gas evaporator

-

Thermostatic heating block

Step-by-Step Methodology

-

Sample Dehydration (Critical Step):

-

Transfer the sample extract to a glass GC vial.

-

Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

-

Causality: MSTFA is highly moisture-sensitive. Even trace water will aggressively hydrolyze the reagent into hexamethyldisiloxane (HMDSO), halting the derivatization process and ruining the sample.

-

-

Methoximation:

-

Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried residue.

-

Cap tightly and vortex vigorously for 30 seconds to ensure the analyte is fully dissolved.

-

Incubate in a heating block at 60°C for 45 minutes.

-

-

Silylation:

-

Remove the vial from the heating block and allow it to cool to room temperature.

-

Add 50 µL of MSTFA + 1% TMCS directly to the reaction mixture.

-

Vortex briefly, then incubate at 60°C for an additional 30 minutes[4].

-

-

GC-MS Analysis:

-

Cool the vial to room temperature. Transfer the mixture to a low-volume glass insert if necessary.

-

Inject 1 µL into the GC-MS (Split/Splitless inlet at 250°C) using a non-polar or medium-polarity capillary column (e.g., DB-5MS or Rxi-5Sil MS).

-

Workflow Visualization

Workflow for the MOX-TMS derivatization of beta-keto esters prior to GC-MS analysis.

Troubleshooting & Optimization

-

Multiple Peaks for a Single Analyte: If two distinct peaks appear with identical mass spectra, this indicates the formation of syn- and anti- stereoisomers of the methoxime derivative. This is a normal chemical phenomenon for asymmetric ketones. For quantification, integrate the sum of both peak areas.

-

Low Signal/Poor Derivatization: Ensure the pyridine used is strictly anhydrous. Old pyridine absorbs atmospheric moisture, which suppresses both the MOX and TMS reactions.

-

Column Degradation: Repeated injection of derivatization reagents can leave non-volatile residues in the GC liner. Use a deactivated glass liner with glass wool to trap heavy byproducts, and trim the front end of the GC column during routine maintenance.

References

Sources

Application Note: Stereoselective Biocatalytic Reduction of Methyl 2-methyl-3-oxoheptanoate using Ketoreductases

Abstract

The synthesis of optically pure β-hydroxy esters containing multiple stereocenters is a formidable challenge in synthetic organic chemistry, yet it is crucial for the development of complex pharmaceutical and agrochemical agents.[1] This application note provides a comprehensive guide to the enzymatic reduction of methyl 2-methyl-3-oxoheptanoate, a prochiral α-substituted β-keto ester, into its corresponding methyl 2-methyl-3-hydroxyheptanoate. We detail protocols for screening ketoreductases (KREDs), performing preparative-scale synthesis using isolated enzymes with cofactor regeneration, and analyzing the reaction's stereochemical outcome. The methodologies leverage the principles of Dynamic Reductive Kinetic Resolution (DYRKR) to achieve high diastereomeric and enantiomeric excess, offering a robust, environmentally benign alternative to traditional chemical reductants.[1][2][3][4]

Introduction: The Advantage of Biocatalysis

Chiral alcohols, particularly β-hydroxy esters, are invaluable building blocks in the synthesis of bioactive molecules.[5] The asymmetric reduction of a ketone to a chiral alcohol is a cornerstone transformation in organic synthesis.[1][6] While chemical methods exist, they often rely on expensive, toxic metal catalysts and may require harsh reaction conditions.[6] Biocatalysis, utilizing enzymes like ketoreductases (KREDs), presents a superior alternative due to its exceptional selectivity (chemo-, regio-, and stereo-), mild operating conditions (aqueous media, ambient temperature, and pressure), and reduced environmental impact.[1][6]

The substrate, methyl 2-methyl-3-oxoheptanoate, possesses a prochiral ketone and a chiral center at the α-position. The reduction of the ketone can theoretically yield four stereoisomers. The power of KREDs lies in their ability to selectively produce a single stereoisomer from a racemic mixture of the starting material through a process known as Dynamic Reductive Kinetic Resolution (DYRKR).[1][3][4] In DYRKR, the enzyme stereoselectively reduces one enantiomer of the substrate, while the unreactive enantiomer is continuously racemized in situ, enabling a theoretical yield of 100% for a single desired stereoisomer.[1]

This guide is designed for researchers in drug development and process chemistry, providing both the theoretical basis and practical, field-proven protocols for implementing this powerful biocatalytic transformation.

Reaction Principle and Stereochemical Outcomes

The core of the process is the NADPH-dependent reduction of the C3-ketone of methyl 2-methyl-3-oxoheptanoate, catalyzed by a ketoreductase. The enzyme's active site creates a chiral environment that dictates the trajectory of the hydride transfer from the nicotinamide cofactor (NADPH) to one face of the carbonyl group, resulting in a specific stereochemistry at the newly formed hydroxyl center.

Caption: Enzymatic reduction of racemic methyl 2-methyl-3-oxoheptanoate to its four possible stereoisomers.

Overall Experimental Workflow

The successful implementation of this biocatalytic reduction follows a logical progression from initial screening to final analysis. This workflow ensures that an optimal enzyme is selected and that the reaction is monitored effectively for both conversion and stereoselectivity.

Caption: Logical workflow for the enzymatic reduction of methyl 2-methyl-3-oxoheptanoate.

Protocols: From Screening to Synthesis

This section provides detailed, step-by-step protocols. It is essential to maintain consistency and accuracy, especially during the screening phase, to ensure reliable results.

Part 4.1: Enzyme Selection via High-Throughput Screening

Rationale: The first critical step is to identify a KRED with high activity and selectivity for the target substrate. Commercially available KRED screening kits offer a diverse panel of enzymes, making this process efficient.[7]

Protocol 4.1.1: 96-Well Plate Screening of a KRED Panel

-

Prepare Stock Solutions:

-

Substrate Stock (100 mM): Dissolve 17.2 mg of methyl 2-methyl-3-oxoheptanoate in 1 mL of DMSO.

-

Cofactor Stock (20 mM NADP+): Dissolve 15.3 mg of NADP⁺ sodium salt in 1 mL of assay buffer.

-

Cofactor Regeneration Mix: Prepare a solution containing 1 M D-glucose and 10 U/mL glucose dehydrogenase (GDH) in assay buffer.

-

Assay Buffer (100 mM Potassium Phosphate, pH 7.0): Prepare and sterilize a potassium phosphate buffer.

-

-

Reaction Setup (in a 96-well microplate):

-

To each well, add 150 µL of Assay Buffer.

-

Add 10 µL of the KRED solution from the screening kit (typically ~10 mg/mL).

-

Add 10 µL of Cofactor Stock.

-

Add 20 µL of Cofactor Regeneration Mix.

-

Initiate the reaction by adding 10 µL of the Substrate Stock (Final concentration: 5 mM).

-

Include a "no enzyme" control well.

-

-

Incubation: Seal the plate and incubate at 30°C with shaking (~200 rpm) for 24 hours.[7]

-

Quenching and Extraction:

-

Add 200 µL of ethyl acetate to each well.

-

Mix thoroughly for 10 minutes.

-

Centrifuge the plate to separate the layers.

-

Carefully transfer the top organic layer to a new plate for analysis.

-

-

Analysis: Analyze the organic extract using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (see Protocol 4.3.2) to determine conversion and stereoselectivity.

| Parameter | Screening Conditions | Rationale |

| Substrate Conc. | 5 mM | Avoids substrate inhibition during initial screening. |

| Enzyme Conc. | ~0.5 mg/mL | Typical concentration for screening kits.[7] |

| Cofactor | NADP⁺ (catalytic) | NADPH is the active form; NADP⁺ is used with a regeneration system. |

| Regeneration | Glucose/GDH | A robust and widely used system to recycle the expensive cofactor.[5] |

| Temperature | 30 °C | A common optimal temperature for many mesophilic enzymes.[7] |

| pH | 7.0 | KREDs are generally active and stable at neutral pH.[8] |

Table 1: Typical parameters for KRED screening.

Part 4.2: Preparative Scale Synthesis with Cofactor Regeneration

Rationale: Once a "hit" KRED is identified, the reaction is scaled up to produce sufficient material for further use. The cofactor regeneration system is crucial for economic viability, as it avoids the need for stoichiometric amounts of expensive NADPH.[5]

Caption: Coupled enzyme system for cofactor regeneration using Glucose Dehydrogenase (GDH).

Protocol 4.2.1: Preparative Synthesis (50 mg Scale)

-

Reaction Vessel: In a 50 mL flask with magnetic stirring, combine:

-

20 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

-

50 mg (0.29 mmol) of methyl 2-methyl-3-oxoheptanoate.

-

2.5 mg of NADP⁺ sodium salt (~0.003 mmol).

-

158 mg (0.88 mmol, 3 equivalents) of D-glucose.

-

5-10 mg of the selected KRED lyophilizate.

-

20 units of Glucose Dehydrogenase (GDH).

-

-

Reaction Execution:

-

Stir the mixture at 30°C.

-

Monitor the reaction progress every 2-4 hours by taking a small aliquot (50 µL), extracting with 100 µL of ethyl acetate, and analyzing via TLC or HPLC (see Part 4.3).

-

-

Work-up:

-

Once the reaction has reached completion (typically 12-24 hours), add 20 mL of ethyl acetate to the flask.

-

Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase two more times with 15 mL of ethyl acetate.

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (Optional): If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 4.3: Analytical Methods

Rationale: Accurate and reliable analytical methods are paramount for determining the success of the reaction. This involves monitoring the reaction's progress and, most importantly, quantifying the stereochemical purity of the final product.

Protocol 4.3.1: Monitoring Reaction via NADPH Depletion

This method provides real-time kinetic data but does not give information on stereoselectivity.

-

Setup: In a quartz cuvette, prepare a reaction mixture containing assay buffer, NADP⁺, glucose, GDH, and the KRED.

-

Initiation: Start the reaction by adding the substrate.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The formation of NADPH from NADP+ by the regeneration system will be observed. The subsequent consumption of NADPH by the KRED will lead to a steady-state concentration or a decrease, indicating the rate of the primary reaction. A control without the KRED will show only NADPH formation.

Protocol 4.3.2: Chiral GC Analysis for Conversion and Stereoselectivity

This is the definitive method for assessing the reaction outcome.

-

Sample Preparation: Dilute a small amount of the extracted product in a suitable solvent (e.g., hexane or ethyl acetate). A racemic standard of the product, synthesized via chemical reduction (e.g., using NaBH₄), is essential for peak identification and validation of the method.

-

GC Conditions:

-

Column: A chiral stationary phase column, such as Astec® CHIRALDEX™ B-DP or a similar β-cyclodextrin-based column, is recommended.[9]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 250 °C.

-

Oven Program: Start with an isothermal period at a lower temperature (e.g., 90-110 °C) and then ramp up to a higher temperature to ensure separation of all stereoisomers and the starting material. This program must be optimized.

-

-

Data Interpretation:

-

Conversion (%): [Area(Products)] / [Area(Products) + Area(Substrate)] * 100

-

Diastereomeric Excess (de %): For major diastereomer pair (e.g., syn) vs minor (anti): [Area(syn) - Area(anti)] / [Area(syn) + Area(anti)] * 100

-

Enantiomeric Excess (ee %): For the desired enantiomer (e.g., 2S, 3R) vs its enantiomer (2R, 3S): [Area(2S,3R) - Area(2R,3S)] / [Area(2S,3R) + Area(2R,3S)] * 100

-

| Compound | Expected Elution Order |

| Methyl 2-methyl-3-oxoheptanoate | Varies by column |

| (2S,3S)-Product | Must be determined empirically |

| (2R,3R)-Product | Must be determined empirically |

| (2S,3R)-Product | Must be determined empirically |

| (2R,3S)-Product | Must be determined empirically |

Table 2: Elution profile for chiral GC analysis (requires experimental validation).

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Enzyme inhibition (substrate or product). | Decrease initial substrate concentration; consider a biphasic system (e.g., water/octanol) to reduce aqueous phase concentration.[10] |

| Inactive enzyme or cofactor regeneration failure. | Verify the activity of KRED and GDH independently; use fresh NADP⁺ and glucose. | |

| Poor Stereoselectivity | Sub-optimal enzyme choice. | Screen a wider variety of KREDs; different enzymes can produce different stereoisomers.[3][4] |

| Incorrect pH or temperature. | Optimize reaction pH and temperature, as these can influence enzyme conformation and selectivity.[8] | |

| Enzyme Instability | Denaturation over time. | Consider enzyme immobilization on a solid support to improve operational stability.[5] |

| Irreproducible Results | Inconsistent enzyme activity or reagent quality. | Use enzymes and reagents from a consistent, high-quality source; accurately measure all components. |

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes: In Vitro Analysis of Ketoreductase Activity on 2-Methyl-3-oxopentanoic Acid.

- Tang, L., et al. (2021). Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters.

- Kroutil, W., et al. (2016). Carbonyl Reduction.

- Lešnik, S., & Knez, Ž. (2018). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Molecules.

- Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.

- Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.

- Zhang, X., et al. (2025). Modification of carbonyl reductase based on substrate pocket loop regions alteration: an application for synthesis of duloxetine chiral intermediate in high efficiency. Bioprocess and Biosystems Engineering.

-

Patel, R. N. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Catalysts. [Link]

- Hollmann, F., & Opperman, D. J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.

- Zhang, X., et al. (2025). Stability and Activity Collaborative Improvement of Carbonyl Reductase Based on the Modification Strategy for Transition Zone of the Flexible and Rigid Regions. Journal of Agricultural and Food Chemistry.

- Di-Cosimo, R., et al. (2022). Functional Characterization and Synthetic Application of Is2-SDR, a Novel Thermostable and Promiscuous Ketoreductase from a Hot Spring Metagenome.

- Stam, M., et al. (2007). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology.

- Mano, J., et al. (2009). NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants. Journal of Biological Chemistry.

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

Application of Methyl 2-methyl-3-oxoheptanoate in Medicinal Chemistry: A Guide to Diversity-Oriented Heterocycle Synthesis

Executive Summary

In modern medicinal chemistry, escaping "flatland" (increasing the fraction of sp3-hybridized carbons, Fsp3 ) is a critical strategy for improving the pharmacokinetic profiles and target specificity of small-molecule drugs. Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) is a highly specialized, branched β -keto ester that serves as a privileged building block for Diversity-Oriented Synthesis (DOS). Unlike standard linear esters (e.g., ethyl acetoacetate), this compound features an α -methyl group and a lipophilic butyl chain. These structural nuances introduce critical steric hindrance and defined stereocenters during cyclocondensation reactions, enabling the synthesis of 3D-rich heterocycles such as pyrazolones, dihydropyrimidinones (DHPMs), and pyranopyrazoles[1].

This application note provides validated, self-monitoring protocols for utilizing Methyl 2-methyl-3-oxoheptanoate in the synthesis of bioactive heterocyclic scaffolds.

Physicochemical Profiling & Structural Rationale

Understanding the reactivity of Methyl 2-methyl-3-oxoheptanoate requires mapping its functional topology:

-

C1 (Ester Carbonyl): Electrophilic center for amidation/lactamization.

-

C2 ( α -Carbon): Nucleophilic center for Knoevenagel/Michael additions. The attached methyl group prevents full aromatization in certain multicomponent reactions, trapping sp3-rich intermediates.

-

C3 (Ketone Carbonyl): Primary electrophilic site for initial nucleophilic attack (e.g., by hydrazines or ureas).

-

C4-C7 (Butyl Chain): Provides a highly lipophilic anchor, driving the resulting pharmacophore deeper into hydrophobic protein pockets.

Table 1: Key Chemical Properties[1]

| Property | Value | Medicinal Chemistry Relevance |

| Molecular Formula | C9H16O3 | High carbon-to-heteroatom ratio enhances lipophilicity. |

| Monoisotopic Mass | 172.1099 Da | Ideal low-molecular-weight building block for fragment-based drug design. |

| SMILES | CCCCC(=O)C(C)C(=O)OC | Highlights the branched α -methyl and linear butyl tail. |

| Reactivity Profile | Bifunctional electrophile | Capable of sequential orthogonal reactions in one-pot setups. |

Application I: Synthesis of Lipophilic Pyrazolone Derivatives

Mechanistic Causality

Pyrazolones are privileged scaffolds exhibiting neuroprotective, antimicrobial, and anti-inflammatory properties (e.g., the antioxidant drug Edaravone)[2]. The classical synthesis involves the Knorr-type condensation of hydrazines with β -keto esters. By utilizing Methyl 2-methyl-3-oxoheptanoate, the resulting scaffold is a 3-butyl-4-methyl-pyrazolin-5-one . The butyl group significantly enhances blood-brain barrier (BBB) penetration, while the C4-methyl group restricts the conformational flexibility of the ring, often increasing target residence time.

Mechanistic pathway of Knorr-type pyrazolone synthesis using an alpha-substituted beta-keto ester.

Validated Protocol: Knorr-Type Condensation

Self-Validating System: The reaction progress is visually tracked by the transition from a clear solution to a deep yellow hydrazone intermediate, followed by the precipitation of the pyrazolone.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and nitrogen line, dissolve Methyl 2-methyl-3-oxoheptanoate (1.72 g, 10 mmol) in absolute ethanol (20 mL).

-

Nucleophilic Addition: Cool the flask to 0 °C using an ice bath. Add phenylhydrazine (1.13 g, 10.5 mmol) dropwise over 10 minutes. Causality: The low temperature controls the exothermic formation of the hydrazone, preventing oxidative degradation of the hydrazine.

-